Orthogonal Functional Group Density: Dual Hydroxyl Count Versus Mono-Hydroxy Biphenyl Analogs
2-(4-Hydroxymethylphenyl)phenol contains two hydroxyl groups (one phenolic, one benzylic alcohol), providing two distinct sites for orthogonal functionalization [1]. In contrast, commercially available biphenylmethanol analogs such as 4-biphenylmethanol (CAS 3597-91-9) and 3-(hydroxymethyl)biphenyl (CAS 69661-00-1) contain only a single benzylic alcohol functionality and lack the phenolic OH group [1].
| Evidence Dimension | Number of hydroxyl functional groups |
|---|---|
| Target Compound Data | 2 hydroxyl groups (1 phenolic OH, 1 benzylic alcohol) |
| Comparator Or Baseline | 4-Biphenylmethanol (CAS 3597-91-9): 1 hydroxyl group (benzylic alcohol only); 3-(Hydroxymethyl)biphenyl (CAS 69661-00-1): 1 hydroxyl group (benzylic alcohol only) |
| Quantified Difference | 2× hydroxyl count versus comparators |
| Conditions | Chemical structure analysis; functional group enumeration |
Why This Matters
The dual hydroxyl functionality enables sequential or orthogonal derivatization strategies (e.g., selective protection of phenolic OH followed by benzylic alcohol modification) that are inaccessible with mono-hydroxy analogs, directly expanding synthetic route options.
- [1] PubChem. 4-Biphenylmethanol (CID 77305). National Center for Biotechnology Information. View Source
